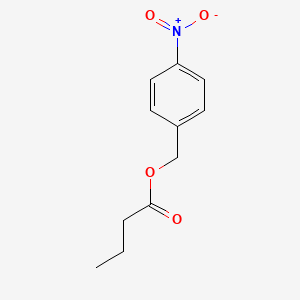

p-Nitrobenzyl butyrate

Description

Contextual Chemical Identity and Nomenclature in Scientific Literature

Properly identifying p-nitrobenzyl butyrate (B1204436) is crucial, as it is often confused with a more commonly studied compound, p-nitrophenyl butyrate. This section clarifies its identity and highlights its key structural characteristics.

A prevalent issue in the scientific literature is the misidentification between p-nitrobenzyl butyrate and p-nitrophenyl butyrate. The critical difference lies in the linkage between the butyrate group and the nitrophenyl moiety. In this compound, a methylene (B1212753) (-CH2-) bridge connects the ester oxygen to the phenyl ring, whereas in p-nitrophenyl butyrate, the ester oxygen is directly attached to the phenyl ring. This seemingly minor structural variance significantly impacts their chemical properties and applications.

The IUPAC name for this compound is (4-nitrophenyl)methyl butanoate, and its CAS number is 35300-54-0. nih.gov In contrast, p-nitrophenyl butyrate is known as 4-nitrophenyl butanoate, with a CAS number of 2635-84-9. sigmaaldrich.comcaymanchem.combiomol.com The presence of the benzylic methylene group in this compound makes it a substrate for a different class of enzymes and imparts distinct chemical reactivity compared to the direct phenyl ester linkage in p-nitrophenyl butyrate. The latter is extensively used as a chromogenic substrate for assaying lipase (B570770) and esterase activity, a role for which this compound is not typically employed. caymanchem.comsigmaaldrich.com

The reactivity of this compound is primarily governed by three functional groups: the butyrate ester, the p-nitrobenzyl group, and the aromatic nitro group. The ester group is susceptible to hydrolysis, a reaction that can be catalyzed by certain enzymes known as p-nitrobenzyl esterases. The p-nitrobenzyl group itself is a key feature, often utilized as a protecting group in multi-step organic syntheses. The nitro group is an electron-withdrawing group that influences the reactivity of the benzyl (B1604629) group and can be reduced to an amino group, a transformation that is exploited in certain deprotection strategies.

Historical Perspectives and Evolution of Research Focus

The use of p-nitrobenzyl esters as protecting groups in organic synthesis dates back to at least 1959, with early applications in peptide synthesis. acs.org The stability of the p-nitrobenzyl group under a variety of conditions, coupled with its selective removal, made it an attractive choice for protecting carboxylic acids.

The research focus has since evolved to include the study of enzymes that can specifically cleave the p-nitrobenzyl ester bond. This has led to the discovery and characterization of p-nitrobenzyl esterases, such as the one from Bacillus subtilis. researchgate.net The directed evolution of these enzymes to enhance their activity and stability in organic solvents represents a significant advancement, expanding their potential for industrial applications, such as the deprotection of antibiotics. nih.gov

Current Research Landscape and Emerging Areas

Current research involving p-nitrobenzyl esters continues to explore their utility as protecting groups and as substrates for enzymatic reactions. The development of antibody catalysts (abzymes) capable of hydrolyzing p-nitrobenzyl esters with broad substrate specificity is an emerging area of interest. nih.gov These studies aim to create tailored biocatalysts for specific synthetic transformations.

Furthermore, the general class of nitrobenzyl compounds, including o-nitrobenzyl derivatives, is being investigated for applications in photolabile protecting groups, where light is used to trigger the release of a protected molecule. nih.gov While most of this research focuses on ortho-substituted isomers, it highlights the ongoing interest in the chemistry of nitrobenzyl compounds.

Data Tables

Table 1: Chemical Identity of this compound and p-Nitrophenyl Butyrate

| Property | This compound | p-Nitrophenyl Butyrate |

| IUPAC Name | (4-nitrophenyl)methyl butanoate nih.gov | 4-nitrophenyl butanoate sigmaaldrich.com |

| CAS Number | 35300-54-0 nih.gov | 2635-84-9 sigmaaldrich.comcaymanchem.combiomol.com |

| Molecular Formula | C11H13NO4 nih.gov | C10H11NO4 sigmaaldrich.com |

| Molecular Weight | 223.22 g/mol nih.gov | 209.20 g/mol sigmaaldrich.com |

| Key Structural Difference | Methylene (-CH2-) linker | Direct ester-phenyl bond |

Table 2: Research Applications of p-Nitrobenzyl Esters

| Research Area | Application of p-Nitrobenzyl Esters | Key Research Findings |

| Organic Synthesis | Protecting group for carboxylic acids | Stable under various conditions, selective removal. acs.org |

| Enzymology | Substrate for p-nitrobenzyl esterases | Characterization and directed evolution of enzymes for enhanced activity. researchgate.netnih.gov |

| Biocatalysis | Substrate for antibody-catalyzed hydrolysis | Generation of abzymes with broad substrate specificity. nih.gov |

Structure

3D Structure

Properties

CAS No. |

35300-54-0 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl butanoate |

InChI |

InChI=1S/C11H13NO4/c1-2-3-11(13)16-8-9-4-6-10(7-5-9)12(14)15/h4-7H,2-3,8H2,1H3 |

InChI Key |

BHLGNSYVXYRYCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of P Nitrobenzyl Butyrate

Established Synthetic Methodologies for p-Nitrobenzyl Butyrate (B1204436)

The synthesis of p-nitrobenzyl butyrate is primarily achieved through standard esterification protocols. These methods involve the formation of an ester linkage between a p-nitrobenzyl precursor and a butyric acid derivative.

The formation of this compound can be accomplished via two principal esterification pathways: the acid-catalyzed reaction of p-nitrobenzyl alcohol with butyric acid (Fischer esterification) or the nucleophilic substitution of a p-nitrobenzyl halide with a butyrate salt.

Fischer esterification involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This equilibrium-driven process typically uses an excess of one reactant, often the alcohol, to favor the formation of the ester. masterorganicchemistry.com In the context of this compound synthesis, p-nitrobenzyl alcohol would be reacted with butyric acid. The reaction mechanism proceeds through protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity for nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent dehydration yields the final ester product. masterorganicchemistry.com Studies on the esterification of benzyl (B1604629) alcohol with butyric acid using various catalysts have shown high yields, suggesting this method's applicability. niscpr.res.inresearchgate.net

Alternatively, p-nitrobenzyl esters can be synthesized by reacting a p-nitrobenzyl halide, such as p-nitrobenzyl chloride or bromide, with a butyrate salt (e.g., sodium butyrate). orgsyn.org This reaction follows an SN2 mechanism where the butyrate anion acts as a nucleophile, displacing the halide from the benzylic carbon. This method is effective for producing p-nitrobenzyl acetate (B1210297) from p-nitrobenzyl chloride and sodium acetate in glacial acetic acid, indicating a similar approach would be successful for the butyrate analogue. orgsyn.org Hydrolysis of the resulting ester can then yield p-nitrobenzyl alcohol. orgsyn.orggoogle.com

Table 1: Summary of Analogous Esterification Reaction Conditions

| Precursors | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Nitrobenzyl chloride, Sodium acetate | None (reagent is solvent) | Glacial Acetic Acid | Heat at 160–170°C for 5–6 hours | 78–82% (for acetate) | orgsyn.org |

| Butyric acid, Benzyl alcohol | Acidic Ionic Liquid | Toluene | 130°C, 4 hours | 96.8% (for benzyl butyrate) | researchgate.net |

| p-Nitrobenzyl acetate | Sodium Hydroxide (B78521) | Methanol | Heat, then stand for 5 mins | 64–71% (hydrolysis to alcohol) | orgsyn.org |

| Carboxylic Acid, Alcohol | Acid (H₂SO₄, TsOH) | Generally excess alcohol | Heat | Equilibrium dependent | masterorganicchemistry.com |

The butyrate portion of this compound can undergo various chemical transformations typical of alkyl esters. These derivatizations allow for the modification of the molecule's properties or its incorporation into larger structures.

One fundamental reaction is hydrolysis , which cleaves the ester bond to yield butyric acid and p-nitrobenzyl alcohol. This can be achieved under acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and involves the use of a strong base like sodium hydroxide.

Transesterification is another key derivatization, where the p-nitrobenzyl group is exchanged for a different alcohol moiety. This reaction is catalyzed by either an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing one of the products.

For analytical purposes, the butyrate moiety can be derivatized to enhance its volatility or detectability for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net For instance, short-chain fatty acids like butyrate can be converted into amides or other esters prior to analysis. researchgate.net While not starting from this compound, these methods illustrate the chemical reactivity of the butyrate functional group.

Role as a Precursor in Organic Synthesis

The p-nitrobenzyl group within the ester is not merely a static component; it serves as a versatile functional handle, particularly in the realm of protecting group chemistry. Its specific electronic properties allow for its selective removal under defined conditions.

The p-nitrobenzyl (pNB) group is a well-established protecting group for various functionalities, including alcohols, amines, and carboxylic acids. nih.govcaltech.edu Its stability to a range of chemical conditions, coupled with its selective cleavage, makes it a valuable tool in multistep synthesis. nih.govnih.gov The pNB group can be removed via reduction of the nitro group to an amine, often using zinc/acetic acid or SnCl₂. nih.gov This reduction is followed by a spontaneous electronic rearrangement that liberates the protected functional group. luxembourg-bio.com

Table 2: Properties of the p-Nitrobenzyl (pNB) Protecting Group

| Protected Group | Introduction Method | Cleavage Conditions | Orthogonality | Reference |

|---|---|---|---|---|

| Cysteine, Selenocysteine | Alkylation with p-nitrobenzyl bromide | 1. Zn/AcOH or SnCl₂/HCl; 2. I₂ (oxidative cleavage) | Stable to Boc-chemistry conditions | nih.gov |

| Amides, Alcohols, Anilines | Alkylation with p-nitrobenzyl bromide | 20% aq. NaOH in methanol, 75 °C | Orthogonal to many standard protecting groups | nih.govcaltech.edu |

A key derivative of the p-nitrobenzyl group is the p-nitrobenzyloxycarbonyl (pNZ) group, which serves as a crucial protecting group for amines. luxembourg-bio.com In the synthesis of complex molecules like peptides and potentially amino sugars, protecting the amine functionality is critical. The pNZ group is particularly valuable due to its orthogonality with other common protecting groups used in solid-phase peptide synthesis (SPPS), such as Boc, Fmoc, and Alloc. luxembourg-bio.com

The pNZ group is introduced by reacting an amino group with p-nitrobenzyl chloroformate. Its removal is typically achieved by reducing the nitro group to an amine (e.g., using SnCl₂), which triggers a spontaneous 1,6-elimination to release the free amine, carbon dioxide, and p-aminobenzyl alcohol. luxembourg-bio.com This cleavage occurs under neutral conditions, which is advantageous for sensitive substrates. luxembourg-bio.com The synthesis of complex oligosaccharides and glycoconjugates, including those containing amino sugars, often requires a sophisticated protecting group strategy, and the principles of pNZ protection are applicable in this field. nih.gov

Table 3: Properties of the p-Nitrobenzyloxycarbonyl (pNZ) Protecting Group

| Protected Group | Introduction Reagent | Cleavage Conditions | Key Features | Reference |

|---|---|---|---|---|

| α-Amino groups | p-Nitrobenzyl chloroformate | SnCl₂ in DMF | Orthogonal to Boc, Fmoc, Alloc; Cleavage under neutral conditions; Forms solid derivatives | luxembourg-bio.com |

Derivatives of nitrobenzyl, particularly ortho-nitrobenzyl compounds, are the most widely used class of photoremovable protecting groups (PPGs), also known as "caged" compounds. psu.eduinstras.comacs.org These groups allow for the release of a protected molecule with high spatial and temporal control using light, a traceless reagent. acs.orgwikipedia.orgnih.gov

The mechanism of photocleavage for nitrobenzyl derivatives involves the absorption of UV light, typically in the range of 300-365 nm. instras.comwikipedia.org This excitation leads to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate. acs.orgnih.gov This intermediate then undergoes a rapid rearrangement to release the protected functional group (such as an alcohol, carboxylate, or phosphate) and forms an o-nitrosobenzaldehyde byproduct. acs.org

This technology has been applied extensively in biochemistry and cell biology to release bioactive molecules like ATP, neurotransmitters, and signaling molecules at specific times and locations. psu.edu While the para-substituted nitrobenzyl group of this compound is less common as a PPG than its ortho-isomer, the underlying photochemistry of the nitrobenzyl moiety is a cornerstone of this field. psu.eduacs.org

Intermediate in the Synthesis of Related Nitrobenzyl Compounds (e.g., Azoles, Benzazoles)

P-nitrobenzyl groups are significant in the synthesis of various biologically active compounds, including antifungal agents. researchgate.net The p-nitrobenzyl moiety can be introduced into heterocyclic systems like azoles and benzazoles through the process of direct alkylation. researchgate.net In this synthetic approach, the parent NH-containing azole or benzazole is reacted with p-nitrobenzyl bromide. researchgate.net This reaction is typically facilitated by a base, such as potassium carbonate, and can be carried out in a solvent like dimethylformamide (DMF) or under phase-transfer catalysis conditions, often employing tetrabutylammonium (B224687) bromide (TBAB) as the catalyst, sometimes in an ultrasound bath to promote the reaction. researchgate.net

These p-nitrobenzyl azoles serve as valuable intermediates. researchgate.net For instance, they have been utilized in the synthesis of 1-(p-substituted-benzyl)-triazoles, which have shown inhibitory effects on arachidonic acid-induced malonaldehyde production in human platelets and prostaglandin (B15479496) synthesis. researchgate.net The nitro group on the benzyl ring can be chemically modified, allowing for the creation of a variety of substituted derivatives. researchgate.net

The synthesis of azole-based compounds is a broad and active area of research in medicinal chemistry. mdpi.com Azole heterocycles are core components of many drugs and natural products with a wide range of biological activities. mdpi.com The synthesis of these compounds often involves multi-step processes, including the formation of key intermediates which are then cyclized or further functionalized. For example, the Hantzsch condensation is a classic method for synthesizing thiazole (B1198619) rings. mdpi.com In some synthetic routes, thiosemicarbazones are formed and then cyclized to create the desired thiazole structure. mdpi.com

The following table provides examples of azoles and benzazoles that can be synthesized using p-nitrobenzyl intermediates.

| Parent Compound | Resulting p-Nitrobenzyl Derivative |

| Imidazole | 1-(p-Nitrobenzyl)imidazole |

| Benzimidazole | 1-(p-Nitrobenzyl)benzimidazole |

| Pyrazole | 1-(p-Nitrobenzyl)pyrazole |

| Indazole | 1-(p-Nitrobenzyl)indazole |

| 1,2,4-Triazole | 1-(p-Nitrobenzyl)-1,2,4-triazole |

| Benzotriazole | 1-(p-Nitrobenzyl)benzotriazole |

| 5-Nitroimidazole | 1-(p-Nitrobenzyl)-5-nitroimidazole |

Precursor in Bifunctional Ligand Synthesis

While direct evidence for this compound as a precursor in bifunctional ligand synthesis is not extensively detailed in the provided context, the chemical functionalities present in the molecule suggest its potential utility in such applications. Bifunctional ligands are molecules that possess two distinct reactive sites, allowing them to bind to two different targets or to serve as a linker between two molecules. The p-nitrobenzyl group can be chemically modified, particularly the nitro group, which can be reduced to an amine. This amino group can then be further functionalized, for example, by forming amide bonds with carboxylic acids or by reacting with other electrophilic species. The butyrate ester portion of the molecule also offers a site for chemical transformation, such as hydrolysis to the corresponding carboxylic acid. This carboxylic acid could then be used to form amide or ester linkages with other molecules.

Advanced Organic Reactions and Mechanisms Involving this compound

Alkylation Reactions Utilizing p-Nitrobenzyl Halides

Alkylation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. nih.gov In the context of p-nitrobenzyl compounds, p-nitrobenzyl halides (such as p-nitrobenzyl bromide or chloride) are often used as alkylating agents. nih.govacs.org A notable example is the C-alkylation of nitroalkanes. nih.gov While the alkylation of nitroalkanes with many alkyl halides often leads to O-alkylation, p-nitrobenzyl halides have been shown to favor C-alkylation. nih.gov This unique reactivity is attributed to a single electron transfer (SET) mechanism, also known as an SRN1 pathway, initiated by the electron-deficient nature of the p-nitrobenzyl system. nih.gov

Copper-catalyzed C-benzylation of nitroalkanes using benzyl bromides, including p-nitrobenzyl bromide, has been reported as an effective method. nih.gov This reaction can be performed under mild conditions and allows for the synthesis of complex nitroalkanes. nih.gov For instance, the reaction of p-nitrobenzyl bromide with a nitroalkane can yield the corresponding C-alkylated product. nih.gov

The following table summarizes the alkylation of various nitroalkanes with p-nitrobenzyl bromide.

| Nitroalkane | Alkylating Agent | Product |

| Nitropropane | p-Nitrobenzyl bromide | 2-Nitro-1-(p-nitrophenyl)butane |

| Nitromethane | p-Nitrobenzyl bromide | 1-Nitro-2-(p-nitrophenyl)ethane |

Nucleophilic Substitution and Related Pathways

P-nitrobenzyl compounds are susceptible to nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the benzylic carbon. The presence of the electron-withdrawing nitro group at the para position activates the benzylic position towards nucleophilic attack. The mechanism of these substitutions can vary, with both SN1 and SN2 pathways being possible. nih.gov

In an SN2 mechanism, the nucleophile attacks the carbon atom at the same time as the leaving group departs. mdpi.com This is common for primary halides like benzyl bromide. nih.gov In contrast, an SN1 mechanism involves the formation of a carbocation intermediate, which is then attacked by the nucleophile. nih.gov The stability of the p-nitrobenzyl cation, although destabilized by the electron-withdrawing nitro group, can be influenced by the reaction conditions and the nature of the nucleophile. nih.gov

Anion-binding catalysis has been shown to promote SN1-like pathways in reactions involving benzhydryl systems, which are structurally related to benzyl systems. nih.gov In these cases, a catalyst can facilitate the departure of the leaving group to form an ion-pair intermediate, which then reacts with the nucleophile. nih.gov

Potential for Michael Addition Reactions with Related p-Nitrobenzyl Compounds

The Michael addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The donors in a Michael reaction are typically resonance-stabilized carbanions, such as those derived from active methylene (B1212753) compounds like malonates and nitroalkanes. organic-chemistry.orgsctunisie.org

While this compound itself is not a typical Michael donor or acceptor, related p-nitrobenzyl compounds can participate in such reactions. For example, nitroalkanes bearing a p-nitrobenzyl group could potentially act as Michael donors. organic-chemistry.orgsctunisie.org The acidity of the α-proton in a nitroalkane allows for the formation of a nitronate anion in the presence of a base, which can then act as a nucleophile in a Michael addition. organic-chemistry.orgsctunisie.org

The general mechanism of a Michael addition involves the deprotonation of the donor, followed by the nucleophilic attack of the resulting carbanion on the β-carbon of the acceptor, and subsequent protonation to yield the final adduct. masterorganicchemistry.com These reactions are crucial for the formation of carbon-carbon bonds in a variety of synthetic applications. researchgate.net

Enzymatic Reactivity and Mechanistic Investigations with P Nitrobenzyl Butyrate or Analogues As Substrates

General Principles of Enzymatic Hydrolysis of Ester Substrates

Enzymatic hydrolysis of esters is a fundamental biochemical reaction where an ester bond is cleaved by the addition of a water molecule, resulting in the formation of a carboxylic acid and an alcohol. wikipedia.org This process is central to many biological functions, including digestion and metabolism. wikipedia.org

Enzyme Classes Catalyzing Ester Hydrolysis

The primary class of enzymes responsible for catalyzing the hydrolysis of ester bonds are the hydrolases (EC 3). doubtnut.com Within this class, several subclasses are of particular importance for ester substrates:

Esterases (EC 3.1.1) : This subclass, which includes lipases and carboxylesterases, acts on ester linkages. pearson.com Lipases, for instance, are widely used in biotechnology for their ability to catalyze both hydrolysis and synthesis of esters. diva-portal.orgmedchemexpress.com

Serine Hydrolases : Many esterases, including lipases and proteases like chymotrypsin, belong to the serine hydrolase superfamily. These enzymes utilize a highly conserved catalytic triad (B1167595), typically consisting of serine, histidine, and aspartate, to perform nucleophilic catalysis. diva-portal.org The serine residue acts as the nucleophile, attacking the carbonyl carbon of the ester substrate. wikipedia.org

The general mechanism for serine hydrolase-catalyzed ester hydrolysis involves two main stages: acylation and deacylation. In the acylation phase, the serine residue attacks the ester, forming a tetrahedral intermediate that then collapses to release the alcohol portion of the substrate and form an acyl-enzyme intermediate. diva-portal.org In the deacylation phase, a water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, leading to the formation of a second tetrahedral intermediate. This intermediate then breaks down, releasing the carboxylic acid product and regenerating the free enzyme. diva-portal.org

Spectrophotometric Detection of Hydrolysis Products (e.g., p-Nitrophenol Release)

A significant advantage of using p-nitrophenyl-based esters like p-nitrophenyl butyrate (B1204436) as substrates is the ease of detecting one of the hydrolysis products, p-nitrophenol. nih.gov This compound is chromogenic, meaning it absorbs light in the visible spectrum under specific conditions.

The principle of this detection method relies on the pH-dependent color change of p-nitrophenol. nih.gov

In its protonated (acidic) form (p-nitrophenol), the compound is colorless. umcs.pl

Upon deprotonation in alkaline conditions (pH > 7.2), it forms the p-nitrophenolate anion, which has a distinct yellow color. nih.govumcs.plnih.gov

This yellow anion exhibits a strong absorbance maximum at approximately 400-420 nm. researchgate.netnih.govcaymanchem.com By monitoring the increase in absorbance at this wavelength over time using a UV-Vis spectrophotometer, the rate of p-nitrophenol release can be quantified. nih.govcaymanchem.com This rate is directly proportional to the rate of the enzymatic hydrolysis reaction, thus providing a continuous and convenient assay for measuring enzyme activity. researchgate.netcaymanchem.com It is important to perform these assays at a constant pH, typically above the pKa of p-nitrophenol (around 7.2), to ensure that the color change is directly related to the amount of product formed. nih.govnih.gov

Kinetic Characterization of Enzyme-Catalyzed Reactions

Understanding the kinetics of enzyme-catalyzed reactions is essential for elucidating their mechanisms and for their practical application. The hydrolysis of p-nitrophenyl butyrate is a widely used model reaction for these studies. tandfonline.comtandfonline.com

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax) with p-Nitrophenyl Butyrate

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The equation is expressed as:

V₀ = (Vmax * [S]) / (Km + [S])

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. It is often used as a measure of the enzyme's affinity for the substrate; a lower Km generally indicates a higher affinity.

For the hydrolysis of p-nitrophenyl butyrate, these parameters are determined by measuring the initial reaction rate at various substrate concentrations and then fitting the data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot (a double reciprocal plot) or non-linear regression analysis.

Table 1: Michaelis-Menten Kinetic Parameters for Enzymatic Hydrolysis of p-Nitrophenyl Butyrate

| Enzyme | Source | Km (mM) | Vmax (U/mg or µmol/min/mg) | Reference |

|---|---|---|---|---|

| Lipase (B570770) | Thermomyces lanuginosus | - | 0.95 | dergipark.org.tr |

| Sub1 Esterase | Streptomyces scabies | 0.57 | 2361 | nih.gov |

| Lipase | Candida rugosa | - | - | tandfonline.comtandfonline.com |

| Lipoprotein Lipase | Bovine Milk | - | - | nih.gov |

| Hormone-Sensitive Lipase | Bovine Adipose Tissue | - | - | nih.gov |

| α-Chymotrypsin | - | - | - | researchgate.netresearchgate.net |

Note: Direct comparative values are often difficult to obtain due to variations in experimental conditions (pH, temperature, buffer systems) and enzyme purity.

Activation Energy and Thermodynamic Parameters of Enzymatic Hydrolysis

The rate of an enzymatic reaction is also influenced by temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation:

k = A * e^(-Ea / RT)

where:

Ea is the activation energy, the minimum energy required for the reaction to occur.

R is the ideal gas constant.

A is the pre-exponential factor.

By measuring the reaction rate at different temperatures, the activation energy can be determined from the slope of an Arrhenius plot (ln(k) vs. 1/T).

Further thermodynamic parameters can be derived using the Eyring-Polanyi equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). diva-portal.org

k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)

where:

κ is the transmission coefficient (usually assumed to be 1).

k_B is the Boltzmann constant.

h is the Planck constant.

These parameters provide deeper insights into the thermodynamics of the transition state of the reaction. For instance, a study on a cold-adapted lipase, Bacillus pumilus Lipase A (BplA), using p-nitrophenyl butyrate as a substrate, determined the activation free energy to be 15.3 kcal/mol. diva-portal.org Such studies help in understanding how enzymes have evolved to function in different environmental conditions. diva-portal.org

Specific Enzyme Systems and Substrate Specificity Studies

The use of p-nitrobenzyl butyrate and its analogues extends to the investigation of substrate specificity in various enzyme systems. Substrate specificity refers to the ability of an enzyme to preferentially bind and catalyze the reaction of a limited range of substrates. youtube.com This selectivity is determined by the precise three-dimensional structure of the enzyme's active site. youtube.com

Studies using a series of p-nitrophenyl esters with varying acyl chain lengths (e.g., acetate (B1210297), butyrate, octanoate (B1194180), palmitate) allow researchers to probe the size and hydrophobicity of the substrate-binding pocket of an enzyme.

For example, studies with lipoprotein lipase have shown that it has the highest specificity for substrates with intermediate-length fatty acyl chains, such as p-nitrophenyl butyrate and p-nitrophenyl caprylate. nih.gov Similarly, research on a lipase from Thermomyces lanuginosus demonstrated that the enzyme's activity was highest with the eight-carbon chain p-nitrophenyl-octanoate. dergipark.org.tr In contrast, the esterase Sub1 from Streptomyces scabies was most effective at hydrolyzing p-nitrophenyl esters with short carbon chains. nih.gov

These types of investigations are crucial for:

Characterizing newly discovered enzymes : Determining the substrate profile helps to classify and understand the physiological role of an enzyme.

Enzyme engineering : By understanding the structural basis of substrate specificity, researchers can modify enzymes through techniques like site-directed mutagenesis to alter their substrate preference for specific industrial or biotechnological applications.

Biocatalyst development : Selecting the right enzyme with the desired specificity is critical for the efficient synthesis of fine chemicals, pharmaceuticals, and other products.

Lipase and Esterase Activity Profiling with p-Nitrophenyl Butyrate Analogues (as commonly investigated substrates)

The enzymatic hydrolysis of esters is a cornerstone of biocatalysis research. A frequently used substrate for assaying the activity of lipases and esterases is p-nitrophenyl butyrate (p-NPB), an analogue of this compound. researchgate.netmdpi.com The utility of p-NPB lies in its chromogenic nature; upon hydrolysis by an enzyme, it releases p-nitrophenol (or the p-nitrophenolate anion in alkaline conditions), a yellow-colored compound that can be readily quantified using spectrophotometry at wavelengths around 400-415 nm. researchgate.netmdpi.commdpi.com This allows for a continuous and straightforward monitoring of enzyme kinetics. mdpi.com The reaction is a reliable method for determining enzyme activity and has been optimized for various complex systems, including biphasic media. rsc.org Different enzymes, sourced from a wide array of organisms including bacteria, fungi, and plants, exhibit distinct reactivity profiles with p-NPB and other p-nitrophenyl esters, reflecting their unique structural and functional adaptations. mdpi.comnih.gov These profiles are often characterized by determining kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), which provide insights into the enzyme's substrate affinity and catalytic efficiency.

Cold-adapted lipases, or psychrophilic lipases, are enzymes that have evolved to function efficiently at low temperatures. nih.gov A well-studied example is Lipase A from the arctic bacterium Bacillus pumilus (pLipA or BplA). diva-portal.orgnih.gov These enzymes are characterized by high catalytic activity at low temperatures, a feature often accompanied by lower thermal stability compared to their mesophilic counterparts. nih.govnih.gov

Research comparing the cold-adapted pLipA from B. pumilus with its mesophilic relative from Bacillus subtilis (mLipA) using p-nitrophenyl butyrate as the substrate reveals significant differences in their catalytic behavior. nih.gov At 25°C, the cold-adapted pLipA demonstrates a substantially higher catalytic rate (kcat) than the mesophilic enzyme. nih.gov This higher activity at lower temperatures is a hallmark of cold adaptation. nih.gov Temperature ramping experiments confirm that pLipA has a lower optimal temperature for activity compared to mLipA, underscoring its adaptation to cold environments. nih.gov Computational studies on the hydrolysis of p-nitrophenyl butyrate by BplA have been employed to understand the reaction mechanism and the energetic barriers involved, identifying the formation of the tetrahedral intermediate during deacylation as the rate-limiting step. diva-portal.org

| Enzyme | Source Organism | Substrate | kcat (s-1) at 25°C | Key Finding |

|---|---|---|---|---|

| pLipA (BplA) | Bacillus pumilus | p-Nitrophenyl butyrate | 156 ± 9 | Higher activity at low temperatures compared to mesophilic homologue. nih.gov |

| mLipA | Bacillus subtilis | p-Nitrophenyl butyrate | 35 ± 1 | Serves as a mesophilic benchmark for cold-adapted enzyme studies. nih.gov |

Suberinases are versatile esterases capable of degrading the complex plant biopolymer suberin. Sub1, a suberinase from the plant pathogen Streptomyces scabies, has been expressed, purified, and characterized, revealing its ability to hydrolyze a variety of substrates, including synthetic p-nitrophenyl esters. nih.govnih.govjst.go.jp

Studies on Sub1's substrate specificity show that it is most effective at hydrolyzing p-nitrophenyl esters with short fatty acid chains. nih.govnih.govbohrium.com The enzyme displays higher activity on p-nitrophenyl butyrate (C4) and p-nitrophenyl octanoate (C8) compared to esters with longer chains such as C10 and C12. nih.gov This preference for shorter-chain substrates is a key characteristic of its catalytic profile. The kinetic parameters for the hydrolysis of p-nitrophenyl butyrate by Sub1 have been determined, providing a quantitative measure of its efficiency with this substrate. nih.govnih.govjst.go.jpresearchgate.net The ability of Sub1 to also hydrolyze recalcitrant polymers like cutin and the synthetic polymer polyethylene (B3416737) terephthalate (B1205515) (PET) highlights its versatility and potential for biotechnological applications. nih.govbohrium.com

| Enzyme | Source Organism | Substrate | Km (M) | Vmax (mol g-1 min-1) |

|---|---|---|---|---|

| Sub1 | Streptomyces scabies | p-Nitrophenyl butyrate | 5.7 x 10-4 | 2.36 |

Thermophilic esterases, isolated from bacteria that thrive in high-temperature environments, are of significant industrial interest due to their inherent stability. An esterase purified from the thermophilic bacterium Geobacillus sp. TF17 exhibits high stability over a broad range of pH (4.0-9.0) and temperatures (30-50°C). citius.technology The optimal activity for this enzyme was observed at 50°C and a pH of 7.5. citius.technology

When tested against various p-nitrophenyl esters, the esterase from Geobacillus sp. TF17 showed the highest relative activity towards p-nitrophenyl butyrate (pNPB), followed by p-nitrophenyl acetate. citius.technology Its activity was significantly lower on esters with longer acyl chains, such as p-nitrophenyl laurate and palmitate, confirming its classification as a true esterase that prefers short-chain substrates. citius.technology Similarly, a recombinant esterase (Est1) from another thermophilic bacterium, Geobacillus thermodenitrificans PS01, also showed a preference for short- to medium-chain p-nitrophenyl esters (C2-C12) and was highly active and stable, with optimal activity at 40°C and pH 8.0. nih.gov

| Enzyme | Source Organism | Substrate | Km | Vmax or kcat | Optimal Temp. | Optimal pH |

|---|---|---|---|---|---|---|

| Esterase | Geobacillus sp. TF17 | p-Nitrophenyl butyrate | 0.056 mM | 19.38 U/mg | 50°C | 7.5 |

| Est1 | Geobacillus thermodenitrificans PS01 | p-Nitrophenyl butyrate | 22.76 µM | 10,415 s-1 (kcat) | 40°C | 8.0 |

Esterases derived from plants are gaining attention as biocatalysts due to their unique properties and low cost. redalyc.org An esterase extracted from dormant sorghum (Sorghum bicolor) seeds has been characterized using synthetic substrates, including p-nitrophenyl butyrate. redalyc.org This enzyme demonstrated optimal activity in an alkaline environment, at pH 8.0, and showed stability across the entire pH range studied. redalyc.org The kinetic parameters, Vmax and Km, were determined using p-nitrophenyl butyrate, highlighting its affinity for short-chain fatty acid esters. redalyc.org The characteristics of the sorghum esterase, particularly its stability and activity at an alkaline pH, suggest its potential for various industrial applications. redalyc.org Other research has also utilized p-nitrophenyl butyrate in bioautographic assays to screen for lipase inhibitors in plant extracts, including those from Sorghum bicolor. researchgate.net

In another example, a GDSL esterase/lipase from strawberry (Fragaria vesca), named FvGELP1, was characterized. This enzyme, implicated in fruit ripening, showed hydrolytic activity on p-nitrophenyl acetate and, to a lesser extent, p-nitrophenyl butyrate, indicating a preference for very short acyl chains. smujo.id

Lipoprotein lipase (LPL) is a crucial enzyme in lipid metabolism, responsible for hydrolyzing triglycerides in lipoproteins. Its activity can be studied using both water-soluble substrates like p-nitrophenyl butyrate (PNPB) and lipidic p-nitrophenyl esters incorporated into micelles. nih.govnih.gov Studies with bovine milk LPL show that the enzyme has the highest specificity for substrates with intermediate-length fatty acyl chains, such as p-nitrophenyl butyrate and p-nitrophenyl caprylate. nih.gov

A key feature of LPL catalysis is interfacial activation. The hydrolysis of the water-soluble substrate PNPB is significantly enhanced by the presence of phospholipid vesicles. nih.govsemanticscholar.org This activation is not due to the partitioning of the substrate into the lipid phase but rather results from the interaction of LPL with the lipid interface, which induces a conformational change that increases the enzyme's catalytic efficiency. semanticscholar.org This is reflected in a dramatic increase in the Vmax for PNPB hydrolysis, while the Km value remains largely unchanged. semanticscholar.org The physical state of the lipid vesicles, specifically their phase transition temperature, influences the extent of this activation. nih.govsemanticscholar.org

| Enzyme | Source | Substrate | Condition | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|---|---|---|

| Lipoprotein Lipase | Bovine Milk | p-Nitrophenyl butyrate | No vesicles | 0.52 | 2.0 |

| Lipoprotein Lipase | Bovine Milk | p-Nitrophenyl butyrate | + DPPC Vesicles | 0.55 | 8.8 |

Microbial lipases are among the most important enzymes for industrial biotechnology, with broad applications in various sectors. nih.govnih.govfurb.br Lipases from yeasts such as Candida antarctica and Yarrowia lipolytica are particularly significant. nih.gov p-Nitrophenyl butyrate (p-NPB) is a standard substrate used to assay the activity of these lipases. mdpi.commdpi.com

For instance, the production of lipase by the yeast Yarrowia lipolytica can be monitored over the course of fermentation by measuring the hydrolytic activity against p-NPB. mdpi.com In one study, the maximum enzymatic activity of 0.35 U/mL was reached after 48 hours of cultivation. mdpi.com Candida antarctica lipase B (CALB), one of the most widely used biocatalysts, is often used as a reference enzyme, and its activity is readily measured with p-NPB. mdpi.commdpi.com Similarly, Candida rugosa lipase is another commercially important enzyme whose hydrolytic activity on p-NPB has been studied extensively, for example, in novel reaction media like ionic liquid-based microemulsions. tandfonline.comtandfonline.com These studies use the hydrolysis of p-NPB as a model reaction to investigate the effects of various parameters like temperature, pH, and reaction medium on enzyme performance. tandfonline.comtandfonline.com

Influence of Butyrate Chain Length on Enzyme Activity

The length of the acyl chain in p-nitrophenyl esters significantly influences the catalytic activity of lipolytic enzymes. Research consistently demonstrates that many enzymes exhibit a preference for specific chain lengths, with activity often decreasing as the chain becomes longer.

Several studies have highlighted that esterases and some lipases show maximum activity towards p-nitrophenyl esters with short to intermediate acyl chains. For instance, a novel esterase, DS-007, isolated from an Indian hot spring, displayed its highest hydrolytic activity with p-nitrophenyl butyrate (C4), while activity significantly dropped for substrates with chain lengths of C10 or longer. nih.gov Similarly, the Sub1 enzyme from Streptomyces scabies was most effective at hydrolyzing p-nitrophenyl esters with short carbon chains, particularly p-nitrophenyl butyrate (C4) and p-nitrophenyl octanoate (C8). nih.gov This preference for shorter chains is a characteristic that often distinguishes esterases from lipases, which are typically more active against long-chain triglycerides. nih.govcore.ac.uk

Conversely, studies on lipoprotein lipase (LPL) have shown that this enzyme has a higher specificity for substrates with fatty acyl chains of intermediate length, such as p-nitrophenyl butyrate and p-nitrophenyl caprylate. nih.govnih.gov In one study using Novozym 435 lipase in supercritical carbon dioxide, the conversion of p-nitrophenyl esters was found to decrease as the acyl chain length increased from butyrate (C4) to palmitate (C16). nih.govresearchgate.net This trend is often attributed to steric hindrance, where excessively long fatty acid chains may impede the substrate's access to the enzyme's active site. researchgate.net

The following table summarizes the substrate specificity of various enzymes towards p-nitrophenyl esters of different acyl chain lengths.

Table 1: Influence of Acyl Chain Length on Relative Enzyme Activity

| Enzyme | Substrate (p-Nitrophenyl Ester) | Relative Activity/Observation | Source |

|---|---|---|---|

| Esterase (DS-007) | Butyrate (C4) | Maximum activity | nih.gov |

| ≥ C10 | Significantly less activity | ||

| Sub1 Cutinase | Butyrate (C4), Octanoate (C8) | Most active | nih.gov |

| C10, C12 | Less active | ||

| Lipoprotein Lipase (LPL) | Butyrate (C4), Caprylate (C8) | Highest specificity | nih.govnih.gov |

| Acetate (C2) | Lower activity than butyrate | ||

| Lipase (Novozym 435) | Butyrate (C4) > Palmitate (C16) | Conversion decreases with increasing chain length | nih.govresearchgate.net |

Elucidation of Enzymatic Reaction Mechanisms

The hydrolysis of p-nitrophenyl esters by serine hydrolases, such as lipases and esterases, proceeds through a well-defined catalytic mechanism involving several key steps.

The enzymatic hydrolysis of esters is a two-part process involving acylation and deacylation. diva-portal.org The reaction is initiated by the acylation step, where a nucleophilic residue in the enzyme's active site, typically a serine, attacks the carbonyl carbon of the ester substrate. semanticscholar.orgdiva-portal.org This attack is facilitated by a catalytic triad of amino acids (commonly serine, histidine, and aspartate/glutamate). semanticscholar.orgmdpi.com The histidine residue acts as a general base, enhancing the nucleophilicity of the serine. diva-portal.org This leads to the formation of a covalent acyl-enzyme intermediate, and the first product, p-nitrophenol, is released. diva-portal.orgmdpi.comnih.gov

The second phase is deacylation, where the acyl-enzyme intermediate is hydrolyzed. diva-portal.org A water molecule, activated by the histidine residue (now acting as a general acid), attacks the carbonyl carbon of the acyl-enzyme complex. diva-portal.orgtaylorandfrancis.com This breaks the covalent bond between the enzyme and the acyl group, releasing the fatty acid product (butyric acid in this case) and regenerating the free enzyme, ready for another catalytic cycle. diva-portal.orgmdpi.com

Central to both the acylation and deacylation steps is the formation of a high-energy, unstable tetrahedral intermediate. semanticscholar.orgdiva-portal.org During acylation, the nucleophilic attack by the active site serine on the substrate's carbonyl carbon results in the formation of a first tetrahedral intermediate. diva-portal.orgmdpi.com This intermediate possesses a negatively charged oxygen atom (an oxyanion), which is stabilized by hydrogen bonds within a specific region of the active site known as the oxyanion hole. diva-portal.org

Factors Influencing Enzyme Activity and Stability in the Presence of p-Nitrophenyl Butyrate Analogues

The catalytic efficiency and stability of enzymes are profoundly influenced by environmental factors such as pH and temperature.

Enzymes function optimally within specific pH and temperature ranges, which reflect their structural stability and the ionization state of key amino acid residues in the active site. For instance, a lipase from Burkholderia cepacia (S31) exhibited optimal activity at a pH of 8.5-9.0 when hydrolyzing p-nitrophenyl butyrate, indicating it is an alkaline enzyme. researchgate.net It also showed high activity after being incubated in buffers ranging from pH 5.0 to 9.0 for 12 hours. researchgate.net Another enzyme, DS-007, was found to be most active at a more alkaline pH of 9.5 and was stable over a broad range from pH 8.0 to 10.0. nih.gov

Temperature also plays a crucial role. The S31 lipase was identified as a thermophilic enzyme with an optimal temperature between 65 and 70°C and it retained 80% of its activity after one hour at 70°C. researchgate.net The DS-007 enzyme showed peak activity at 55°C and maintained about 70% of its activity after an hour at 60°C. nih.gov In contrast, hormone-sensitive lipase showed an apparent optimal temperature for p-nitrophenyl butyrate hydrolysis at a much lower 35°C. researchgate.net Studies using Novozym 435 found the optimum temperature for the hydrolysis of p-nitrophenyl butyrate to be 50°C. nih.gov These variations underscore the diverse adaptations of enzymes to different environmental niches.

The following table presents the optimal pH and temperature conditions for various enzymes using p-nitrophenyl butyrate or its analogues as substrates.

Table 2: Optimal pH and Temperature for Enzyme Activity

| Enzyme | Substrate | Optimal pH | Optimal Temperature (°C) | Source |

|---|---|---|---|---|

| S31 Lipase (Burkholderia cepacia) | p-Nitrophenyl butyrate | 8.5 - 9.0 | 65 - 70 | researchgate.net |

| DS-007 Esterase | p-Nitrophenyl butyrate | 9.5 | 55 | nih.gov |

| Hormone-Sensitive Lipase (HSL) | p-Nitrophenyl butyrate | ~7.25 (assay condition) | 35 | researchgate.netsigmaaldrich.com |

| Novozym 435 | p-Nitrophenyl butyrate | Not specified | 50 | nih.gov |

| Luteibacter sp. Lipase | p-Nitrophenyl esters | ~6.0 (growth condition) | 45 | researchgate.net |

| Pyrococcus furiosus Lipase (soluble) | General | 7.0 | 60 - 80 | nih.gov |

Impact of Organic Solvents and Surfactants (e.g., Triton X-100)

The environment in which an enzymatic reaction occurs significantly influences its rate and efficiency. Organic solvents and surfactants are common additives in enzyme assays and industrial processes, often used to solubilize hydrophobic substrates or stabilize the enzyme.

The non-ionic surfactant Triton X-100, in particular, has been shown to modulate the activity of lipases. Studies on lipases from Thermomyces lanuginosa and Alcaligenes sp. demonstrate that Triton X-100 can influence enzyme activity and stability. For the Thermomyces lanuginosa lipase, the formation of a surfactant-enzyme complex can alter the geometry of the active site, leading to a better fit for the substrate and consequently affecting activity and stability at different pH levels. nih.gov The presence of Triton X-100 has been observed to increase the esterase activity of Sub1, a suberinase from Streptomyces scabies, on p-nitrophenyl esters, including p-nitrophenyl butyrate. nih.gov The highest activity for Sub1 was recorded on the C4 substrate (p-nitrophenyl butyrate) in the presence of Triton X-100. nih.gov

Similarly, research on lipoprotein lipase indicates that Triton X-100 is a key component of the assay buffer, suggesting its role in facilitating the enzymatic reaction. sigmaaldrich.com In some cases, the presence of non-ionic surfactants like Triton X-100, Tween 20, and Tween 80 was found to induce lipase activity, while ionic surfactants like SDS inhibited it. mdpi.com The addition of Triton X-100 can also modify the substrate selectivity of an immobilized lipase, improving its activity against certain esters. nih.gov This effect is attributed to the interaction of the surfactant with both the ester substrate and the lipase itself. nih.gov

However, the effect is concentration-dependent. For a lipase from Leuconostoc mesenteroides, activity increased with Triton X-100 concentration up to a certain point, after which higher concentrations negatively impacted the enzyme's catalytic action. mdpi.com The choice of solvent is also critical; for instance, p-nitrophenyl butyrate is often dissolved in a mixture of acetonitrile (B52724) and isopropanol (B130326) for lipase activity assays. e-ksbbj.or.kr

Table 1: Effect of Surfactants on Lipase/Esterase Activity with p-Nitrophenyl Ester Substrates

| Enzyme Source | Substrate | Surfactant | Observed Effect | Reference |

| Thermomyces lanuginosa | p-Nitrophenyl butyrate | Triton X-100 | Modulates active site geometry, influencing activity and stability. nih.gov | nih.gov |

| Streptomyces scabies (Suberinase Sub1) | p-Nitrophenyl butyrate | Triton X-100 | Increased esterase activity. nih.gov | nih.gov |

| Leuconostoc mesenteroides | Not specified | Triton X-100, Tween 20, Tween 80 | Induced lipase activity. mdpi.com | mdpi.com |

| Leuconostoc mesenteroides | Not specified | SDS (ionic surfactant) | Inhibited lipase activity. mdpi.com | mdpi.com |

| Immobilized Alcaligenes sp. lipase (QLM) | NAP-octanoate, NAP-palmitate | Triton X-100 | Improved activity compared to no surfactant. nih.gov | nih.gov |

Influence of Metal Ions and Other Co-factors

Metalloenzymes constitute a significant portion of all enzymes, requiring metal ions as co-factors for their catalytic activity or structural stability. mdpi.comnih.gov These ions act as Lewis acids, helping to stabilize negative charges or activate the substrate for nucleophilic attack. mdpi.com The identity of the metal ion in the active site can have profound effects on the enzyme's function, influencing its activity, substrate specificity, and reaction kinetics. nih.gov

The influence of metal ions is particularly evident in metallopeptidases and other hydrolases. For the aminopeptidase (B13392206) A (PepA) from Lactobacillus delbrueckii, which belongs to the metallopeptidase group, different metal ions were able to reactivate the apo-enzyme, but with varying effects. nih.gov Reactivation with Co²⁺, Cu²⁺, Mn²⁺, Ni²⁺, and Zn²⁺ resulted in different optimal pH and temperature profiles. nih.gov For example, MnMn(PepA) and ZnZn(PepA) showed optimal activity at pH 6.0 and 60°C, while CuCu(PepA) preferred pH 7.0 and 55°C. nih.gov More importantly, the kinetic properties were altered; only the cobalt, nickel, and copper forms of the enzyme could cleave a serine residue from a peptide substrate. nih.gov

The choice of buffer in the assay is also critical, as some buffer components can chelate metal ions, thereby affecting enzyme activity. nih.gov For example, Tris-HCl buffer can have a chelating effect on Mn²⁺, leading to a drop in activity at higher pH values, a phenomenon not observed with HEPES buffer. nih.gov Similarly, phosphate (B84403) buffers can interact with and precipitate certain metal ions. nih.gov Several substances, including various metal ions, can interfere with the activity of cellulases, a class of lignocellulolytic enzymes. taylorfrancis.com

Table 2: Influence of Metal Ions on the Activity of Aminopeptidase A (PepA)

| Metal Ion for Reactivation | Optimal pH | Optimal Temperature (°C) | Key Kinetic Observation | Reference |

| Mn²⁺ | 6.0 | 60 | Could release N-terminal Glu or Asp. nih.gov | nih.gov |

| Ni²⁺ | 6.0 | 60 | Could release N-terminal Glu, Asp, or Ser. nih.gov | nih.gov |

| Zn²⁺ | 6.0 | 60 | Could release N-terminal Glu or Asp. nih.gov | nih.gov |

| Cu²⁺ | 7.0 | 55 | Could release N-terminal Glu, Asp, or Ser; showed high cooperativity. nih.gov | nih.gov |

| Co²⁺ | Not specified | Not specified | Could release N-terminal Glu, Asp, or Ser. nih.gov | nih.gov |

Enzyme Engineering and Directed Evolution Studies Informed by p-Nitrophenyl Butyrate Reactivity

Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to develop enzymes with improved or novel properties. nih.govnih.gov The use of p-nitrophenyl butyrate (pNPB) and other p-nitrophenyl esters as screening substrates has been instrumental in many directed evolution campaigns, particularly for tailoring the activity and specificity of lipases and hydrolases. nih.govacs.org

In one study, a lipase (LipC12) with a natural preference for long-chain fatty acids was subjected to random mutagenesis to enhance its activity towards short-chain fatty acids. e-ksbbj.or.krfao.org Using p-nitrophenol derivatives of varying fatty acid lengths for screening, a mutant, S4T, was identified that exhibited a twofold increased activity towards p-nitrophenyl butyrate compared to the wild type. e-ksbbj.or.krfao.org This change in specificity was accompanied by a decrease in activity towards longer-chain substrates, a shift attributed to increased structural rigidity in the mutant enzyme. fao.org

Another example involves the directed evolution of dienelactone hydrolase. nih.govacs.org Starting with an enzyme that had very low activity on p-nitrophenyl acetate and almost none on larger esters, six generations of evolution yielded a variant (A-6) with an 85-fold improvement in kcat/Km for the hydrolysis of p-nitrophenyl butyrate. This demonstrates how screening with a smaller analogue can lead to significant gains in activity on a larger, related substrate. acs.org

However, success is not always guaranteed. An attempt to evolve a polyhydroxy butyrate (PHB) depolymerase using pNPB as a screening analogue resulted in variants with increased activity for pNPB, but their activity on the target substrate, PHB, was actually 3.5-fold lower than the wild type. nih.gov This highlights a potential pitfall of using substrate analogues in directed evolution: improvements on the analogue may not always translate to the desired target molecule. nih.gov

Table 3: Examples of Directed Evolution Studies Using p-Nitrophenyl Butyrate

| Original Enzyme | Target Property | Mutant/Variant | Improvement in pNPB Hydrolysis | Reference |

| Lipase LipC12 | Enhanced activity on short-chain fatty acids | S4T | 2-fold increased activity | e-ksbbj.or.krfao.org |

| Dienelactone hydrolase | Improved activity on p-nitrophenyl esters | A-6 | 85-fold improvement in kcat/Km | acs.org |

| PHB Depolymerase | Improved degradation of PHB plastic | Not specified | Increased activity on pNPB, but decreased on PHB | nih.gov |

Computational and Theoretical Studies of P Nitrobenzyl Butyrate

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Approaches (QM/MM)

Hybrid QM/MM methods represent a sophisticated approach for studying chemical processes in large systems, such as an enzyme-substrate complex. nih.gov This methodology treats the electronically active region of a system, like the reacting atoms of p-nitrobenzyl butyrate (B1204436) and the enzyme's active site, with high-accuracy quantum mechanics, while the remainder of the system (e.g., the bulk of the protein and surrounding solvent) is described using more computationally efficient molecular mechanics. nih.govyoutube.com The core strength of QM/MM is this fusion of QM accuracy for the reactive center with the speed of MM for the environment, making it a premier tool for examining enzymatic reactions. nih.govdiva-portal.org

QM/MM simulations are exceptionally well-suited for mapping out the entire reaction pathway of enzyme-catalyzed reactions, such as the hydrolysis of p-nitrobenzyl butyrate by lipases or esterases. These simulations can model the precise series of events involved in the chemical transformation. A closely related substrate, p-nitrophenyl butyrate, has been studied extensively to understand its hydrolysis by lipases, providing a clear model for this compound. diva-portal.orgdiva-portal.org

The enzymatic hydrolysis mechanism generally involves two main stages: acylation and deacylation. diva-portal.org

Acylation: In a serine hydrolase, a serine residue in the enzyme's active site, activated by a nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the this compound substrate. diva-portal.org This leads to the formation of a high-energy tetrahedral intermediate. diva-portal.org The structure and stability of this intermediate, along with the transition states leading to and from it, are critical for the reaction rate. QM/MM calculations can precisely model the geometry and energy of these transient species. diva-portal.org

Deacylation: The acyl-enzyme intermediate then reacts with a water molecule, again assisted by the histidine residue, to form a second tetrahedral intermediate. diva-portal.org This intermediate collapses, releasing the butyrate product and regenerating the free enzyme. diva-portal.org

A potential energy surface (PES) is a multidimensional map that describes the energy of a system as a function of its atomic coordinates. wikipedia.orgyoutube.com For a chemical reaction, the PES reveals the energy landscape connecting reactants, products, intermediates, and transition states. wikipedia.org The transition state corresponds to a saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other directions. wikipedia.orgyoutube.com

QM/MM methods are used to compute the PES for the reaction of interest. diva-portal.org From the PES, the minimum energy path (MEP) can be determined. The MEP represents the most likely pathway the reaction will follow from reactants to products, tracing the lowest energy route across the potential energy surface. diva-portal.org Techniques like the nudge elastic band (NEB) method can be employed within a QM/MM framework to find the MEP for complex enzymatic reactions. diva-portal.org By calculating the free energy profile along this path, researchers can determine the activation energies for each step of the reaction, providing a quantitative understanding of the enzyme's catalytic efficiency. diva-portal.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computational technique used to simulate the physical movements of atoms and molecules over time. fraserlab.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the dynamic evolution of the system. fraserlab.com This provides detailed information on conformational changes and intermolecular interactions, which are crucial for understanding the function of molecules like this compound, especially in a biological context. fraserlab.comnih.gov

When this compound binds to the active site of an enzyme, it does not remain static. Both the ligand and the protein are flexible and undergo continuous conformational adjustments. MD simulations are the primary tool for exploring this dynamic behavior. nih.gov

By running simulations of the enzyme-substrate complex, researchers can analyze the range of conformations that this compound adopts within the binding pocket. This conformational analysis can reveal:

The preferred orientation (pose) of the substrate for catalysis.

The flexibility of the butyrate tail and its interactions with hydrophobic pockets in the enzyme.

How the binding of the substrate may induce conformational changes in the enzyme itself, a phenomenon known as "induced fit". nih.gov

Analysis of the MD trajectory can involve measuring key distances, angles, and dihedral angles over time, as well as calculating the radius of gyration to assess the compactness of the molecule or complex. chemrxiv.orgnih.gov These simulations can reveal distinct conformational states and the transitions between them, offering a dynamic picture of the binding process that complements the static view from experimental structures. nih.gov

The solvent environment plays a critical role in the behavior of chemical and biological systems. MD simulations explicitly model the solvent (typically water in biological systems), allowing for a detailed investigation of its effects on the reactivity and stability of this compound. chemrxiv.orgnih.gov

In these simulations, the system containing this compound and the enzyme is submerged in a computational box filled with thousands of individual solvent molecules. chemrxiv.org The simulations can then show how water molecules:

Form hydrogen bond networks around the substrate and protein. nih.gov

Mediate interactions between the substrate and the enzyme.

Influence the conformational preferences of the substrate. For instance, the conformational ensemble of a flexible molecule can change significantly between different solvents, such as water, DMSO, or chloroform, due to varying interactions. chemrxiv.org

The explicit treatment of the solvent is crucial for accurately modeling electrostatic interactions and for understanding processes like the deacylation step in hydrolysis, where a water molecule acts as a reactant. The radial distribution functions of water molecules around key atoms can be calculated to quantify the strength and structure of these solvent-solute interactions. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net Unlike molecular mechanics, which uses a classical description of atoms, DFT calculates the electron density of a system to determine its energy and other properties. It offers a good balance between accuracy and computational cost, making it a widely used tool in computational chemistry. researchgate.net

For this compound, DFT calculations can be applied to:

Determine Intrinsic Properties: Calculate the molecule's optimized geometry, charge distribution, dipole moment, and vibrational frequencies in the absence of an enzyme or solvent.

Analyze Reactivity: Compute electronic properties like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Model Reaction Pathways: Investigate the mechanisms of chemical reactions at a purely quantum mechanical level. For related compounds like 2-nitrotoluene, DFT has been used to explore reaction paths, locate transition states, and calculate the activation energies for processes like intramolecular hydrogen transfer. researchgate.net A similar approach could be used to study the non-enzymatic hydrolysis or other reactions of this compound.

Serve as the QM part of QM/MM: DFT is frequently the quantum mechanical method of choice used in QM/MM simulations of enzymatic reactions due to its efficiency and reliability. diva-portal.orgnih.gov In this context, it provides the accurate description of bond-making and bond-breaking events in the active site. diva-portal.org

The table below summarizes the application of these computational methods in studying systems involving ester substrates like this compound.

| Computational Method | Application in Studying this compound Systems | Key Insights Provided |

| QM/MM | Simulation of enzymatic hydrolysis by lipases/esterases. | Reaction mechanism, transition state structures, activation energies, role of active site residues. diva-portal.orgdiva-portal.org |

| MD Simulations | Analysis of the substrate's behavior in the enzyme active site and in solution. | Conformational flexibility, binding dynamics, induced fit, solvent interactions and structure. nih.govnih.gov |

| DFT | Calculation of intrinsic electronic properties and as the QM component in QM/MM. | Molecular geometry, charge distribution, reaction barriers, electronic structure (HOMO/LUMO). researchgate.netresearchgate.net |

Energetics and Activation Energies of Chemical Transformations

Computational studies provide significant insights into the energetics of chemical reactions involving this compound. A key transformation that has been modeled is its hydrolysis, particularly when catalyzed by enzymes. Theoretical models are used to calculate the energy barriers and transition states of such reactions.

For instance, the hydrolysis of the chromogenic substrate p-nitrophenyl butyrate, a compound structurally similar to this compound, catalyzed by the enzyme Bacillus pumilus Lipase (B570770) A, has been a subject of such studies. Research has determined the activation free energy for this enzymatic hydrolysis to be 15.3 kcal/mol. diva-portal.org Computational methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, M06-2X, and PBEh-3c, are employed to model the reaction mechanism. diva-portal.org While B3LYP is effective for determining molecular geometries, meta-hybrid GGA functionals like M06-2X are often preferred for more reliable energy calculations in organic reactions. diva-portal.org These computational approaches allow for the mapping of the reaction pathway, identifying the energy of reactants, transition states, and products, which is crucial for understanding the catalytic efficiency of the enzyme. diva-portal.org

| Transformation | Catalyst / Conditions | Activation Free Energy (kcal/mol) | Computational Method |

| Hydrolysis | Bacillus pumilus Lipase A | 15.3 | Enzyme Kinetics |

Structural and Electronic Properties Relevant to Reactivity

The reactivity of this compound is intrinsically linked to its structural and electronic properties. Computational chemistry provides tools to calculate these properties, offering a window into the molecule's behavior in chemical reactions. Properties such as the distribution of electron density, molecular orbital energies, and steric factors are key determinants of reactivity.

The presence of the nitro group (-NO2) on the benzene (B151609) ring is a dominant feature. This group is strongly electron-withdrawing, which significantly influences the electronic properties of the entire molecule. This effect polarizes the molecule, making the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack, as seen in hydrolysis reactions. The aromatic ring itself is deactivated towards electrophilic substitution.

Computational tools like Density Functional Theory (DFT) are used to quantify these electronic characteristics. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron to a higher energy state. mdpi.com For a related compound, 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- nih.govabo.fidiazino[4,5-d]pyrimidine-2,7-dione, the HOMO-LUMO gap was calculated to be 4.03 eV, classifying it as a reactive organic compound. mdpi.com Similar calculations for this compound would elucidate its kinetic stability and optical properties. mdpi.com

Various molecular descriptors for this compound have been computed and are available through databases like PubChem. nih.gov

| Property | Computed Value | Significance |

| Molecular Weight | 223.22 g/mol | Basic physical property. nih.gov |

| XLogP3 | 2.6 | Indicates lipophilicity, relevant for solubility and biological interactions. nih.gov |

| Topological Polar Surface Area | 72.1 Ų | Relates to polarity and ability to form hydrogen bonds. nih.gov |

| Formal Charge | 0 | Overall neutral molecule. nih.gov |

These computed properties, combined with an understanding of the electronic effects of the nitro group, provide a comprehensive picture of the molecule's inherent reactivity.

Computational Predictions in Polymerization Studies (e.g., p-Nitrobenzyl Acrylate (B77674) as an Analogue)

While direct computational studies on the polymerization of this compound are not prevalent, valuable insights can be drawn from its structural analogue, p-nitrobenzyl acrylate (pNBA), and its isomer, o-nitrobenzyl acrylate (oNBA). Computational and experimental studies on these monomers highlight the challenges and strategies in polymerizing nitro-aromatic compounds.

The nitrobenzyl moiety is known to act as an inhibitor or retarder in radical polymerizations. researchgate.net This makes controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization difficult to implement. researchgate.netumass.edu Computational models can help to understand the mechanism of this inhibition, which is believed to involve radical attack on the nitro group or the aromatic ring. researchgate.net

Despite these challenges, studies have shown that o-nitrobenzyl methacrylate (B99206) can be polymerized with some control under RAFT and ATRP conditions. umass.edu Furthermore, a breakthrough was achieved with the successful controlled polymerization of o-nitrobenzyl acrylate using Single Electron Transfer–Living Radical Polymerization (SET-LRP). researchgate.net This technique allowed for the synthesis of well-defined polymers with low dispersity and high chain-end functionality. researchgate.net Computational modeling for SET-LRP can help optimize reaction conditions, such as catalyst and ligand concentrations, to achieve better control over the polymerization of such challenging monomers. researchgate.net

| Monomer Analogue | Polymerization Technique | Computational/Theoretical Insight | Outcome |

| o-Nitrobenzyl Acrylate (oNBA) | ATRP, NMP, RAFT | Nitrobenzyl group acts as an inhibitor/retarder. researchgate.netumass.edu | Uncontrolled polymerization. umass.edu |

| o-Nitrobenzyl Methacrylate (oNBMA) | ATRP, RAFT | Methacrylate is more reactive, offering better potential for polymerization. researchgate.net | Some degree of control achieved. umass.edu |

| o-Nitrobenzyl Acrylate (oNBA) | SET-LRP | Method overcomes inhibition effects. researchgate.net | Successful controlled polymerization. researchgate.net |

These findings suggest that computational predictions would be crucial in designing successful polymerization strategies for p-nitrobenzyl acrylate, likely pointing towards advanced techniques like SET-LRP to overcome the inherent inhibitory effects of the nitro group.

Theoretical Insights into Acetyl Group Migration in Related Compounds

Theoretical and computational chemistry have been instrumental in understanding intramolecular acyl group migration, a phenomenon particularly relevant in polyhydroxyl compounds like carbohydrates, which can be considered related structures to esters like this compound in the context of acyl chemistry. abo.firesearchgate.netnih.gov This process can complicate chemical synthesis and has biological relevance. nih.gov

Computational studies, often employing DFT methods, have elucidated the mechanism of acyl migration between hydroxyl groups. abo.firesearchgate.net A full mechanistic model, supported by computations, demonstrates that the migration typically proceeds through an anionic stepwise mechanism. abo.firesearchgate.net The key steps involve:

Deprotonation of a hydroxyl group by a base (e.g., hydroxide (B78521) ion). researchgate.net

Nucleophilic attack of the resulting alkoxide on the carbonyl carbon of the adjacent acyl group, forming a tetrahedral intermediate.

Collapse of the intermediate to yield the migrated acyl product.

The rate of this migration is shown to have a linear dependence on the concentration of the hydroxide ion ([OH⁻]) and is significantly influenced by the pKa of the hydroxyl group to which the acyl group is migrating. abo.firesearchgate.net Computational models can accurately predict the transition state energies for these steps, providing quantitative insights into the reaction kinetics. researchgate.net Studies on glucan and mannan (B1593421) model compounds have shown that migration can even occur between different saccharide units, but preferentially from a secondary to a primary hydroxyl position. csic.esnih.gov

These theoretical insights into acyl migration in complex polyols provide a strong framework for predicting the stability and potential intramolecular rearrangements of this compound, especially in the presence of other nucleophiles or under basic conditions.

Analytical Methodologies and Applications in Research

Spectrophotometric Assay Development for Enzyme Activity Determination (Using p-Nitrophenyl Butyrate (B1204436) as a Standard Substrate)

The spectrophotometric assay using p-NPB is a cornerstone for measuring the activity of lipases (E.C. 3.1.1.3) and esterases (E.C. 3.1.1.1). nih.govdergipark.org.tr The principle is straightforward: the enzyme-catalyzed hydrolysis of p-NPB yields p-nitrophenol, which in an alkaline buffer, exists as the yellow-colored p-nitrophenolate anion. mdpi.comresearchgate.net By measuring the rate of increase in absorbance at 405-410 nm, one can determine the enzymatic activity. researchgate.net This method is favored for its simplicity, sensitivity, and suitability for routine analysis and high-throughput screening. rsc.orgresearchgate.net

To ensure accurate and reproducible results, the conditions of the p-NPB assay must be carefully optimized. Key parameters include the choice of buffer, pH, temperature, and substrate concentration, as these can significantly influence enzyme activity.

Buffer and pH: The pH of the reaction medium is critical. For instance, a study developing an optical biosensor for triglycerides found that a phosphate (B84403) buffer at a concentration of 50 mM and a pH of 7 provided the optimal conditions for lipase (B570770) activity. mdpi.com The pKa of p-nitrophenol is approximately 7.08, meaning that at pH values above this, the chromogenic p-nitrophenolate anion is the predominant species, ensuring a strong colorimetric signal. researchgate.netnih.gov Assays are often performed in buffers like Tris-HCl or sodium phosphate to maintain a stable pH. researchgate.netsigmaaldrich.com

Temperature: Enzyme activity is highly dependent on temperature. Most lipase assays using p-NPB are conducted at a controlled temperature, often 37°C, to mimic physiological conditions or to ensure optimal enzyme performance. rsc.orgresearchgate.netsigmaaldrich.com

Substrate Concentration: The concentration of p-NPB is a crucial factor. It needs to be sufficient to saturate the enzyme, allowing for the determination of the maximum reaction velocity (Vmax). In one optimized method, a p-NPB concentration of 2.63 mM was used. rsc.orgresearchgate.net Another protocol for lipoprotein lipase specifies a final p-NPB concentration of 0.50 mM. sigmaaldrich.com The substrate is often dissolved in a solvent like acetonitrile (B52724) or isopropanol (B130326) before being added to the aqueous buffer solution, sometimes with a detergent like Triton X-100 to improve solubility and emulsification. rsc.orgresearchgate.netsigmaaldrich.com

A study investigating lipase variants on different p-nitrophenyl esters demonstrated that the enzyme's activity varies with the carbon chain length of the substrate. For the wild-type lipase, the highest activity was observed with p-nitrophenyl octanoate (B1194180), while the activity on p-nitrophenyl palmitate was very low. dergipark.org.tr This highlights the importance of selecting the appropriate substrate for the specific enzyme being studied.

Table 1: Optimized Conditions for p-NPB Spectrophotometric Assay

| Parameter | Optimized Value/Range | Source(s) |

| Substrate | p-Nitrophenyl butyrate (p-NPB) | rsc.orgresearchgate.net |

| Wavelength (λ) | 405 - 415 nm | mdpi.commdpi.comnih.gov |

| pH | 7.0 - 8.0 | researchgate.netmdpi.com |

| Buffer | 50 mM Phosphate Buffer | mdpi.com |

| Temperature | 37°C | rsc.orgresearchgate.netsigmaaldrich.com |

| Substrate Concentration | 0.50 - 2.63 mM | rsc.orgresearchgate.netsigmaaldrich.com |

The p-NPB assay is known for its good sensitivity and precision. Research has shown that a linear response can be obtained for lipase concentrations in the range of 0.0054 to 0.1 g/L in certain media. rsc.orgresearchgate.net The precision of the method has been validated according to established criteria like the Horwitz criterion. rsc.orgresearchgate.net The detection and quantification limits can be influenced by the reaction medium. rsc.org For automated systems, the relative standard deviation (RSD) has been reported to be as low as 4.23% for a commercial lipase and around 8.75% for samples from shake flasks, demonstrating good reproducibility. nih.govnih.gov